molecular formula C7H13NO3 B1172864 2-Isopropyloxazolidine-4-carboxylic acid CAS No. 13227-13-9

2-Isopropyloxazolidine-4-carboxylic acid

Cat. No.: B1172864
CAS No.: 13227-13-9
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Description

Significance of Heterocyclic Compounds in Chemical Sciences

Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the chemical sciences. Their prevalence is particularly notable in medicinal chemistry, where it is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring. google.com The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique chemical and physical properties, including polarity, solubility, and hydrogen bonding capacity. google.com This versatility allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. google.com

These compounds form the core framework of a vast number of natural products, including vitamins, hormones, and antibiotics, as well as essential biological molecules like DNA and hemoglobin. nih.govnih.gov In synthetic chemistry, heterocycles serve as versatile intermediates and building blocks for constructing more complex molecular architectures. nih.gov Their applications extend beyond medicine to materials science, agrochemicals, and industrial processes, underscoring their central role in modern chemistry. nih.gov

The Oxazolidine (B1195125) Ring System: Structural Features and Chiral Implications

The oxazolidine ring is a five-membered heterocycle containing both an oxygen and a nitrogen atom. Depending on the relative positions of these heteroatoms and the presence of a carbonyl group, several isomers exist, with the 2-oxazolidinone (B127357) scaffold being extensively studied. researchgate.netbiosynth.com Oxazolidinones are recognized as important scaffolds in drug discovery, famously exemplified by the antibiotic linezolid. nih.govlibretexts.org They often function as bioisosteres for groups like amides and carbamates, offering enhanced metabolic stability. researchgate.net

A critical feature of the oxazolidine ring system is its role in asymmetric synthesis. The formation of an oxazolidine ring can create new stereogenic centers. nih.gov When derived from chiral precursors, such as amino acids, the inherent chirality of the starting material can be used to control the stereochemistry of subsequent reactions. This makes oxazolidine derivatives, particularly those used as "chiral auxiliaries," powerful tools for synthesizing enantiomerically pure compounds, which is a crucial requirement in the development of modern pharmaceuticals. nih.gov

Importance of Amino Acid-Derived Chirons in Asymmetric Transformations

Amino acids represent a readily available and inexpensive source of chirality, often referred to as the "chiral pool." Because they are naturally produced in an enantiomerically pure form (primarily as L-isomers), they are ideal starting materials, or "chirons," for the synthesis of complex chiral molecules. tcichemicals.com Organic chemists widely exploit the chiral centers and versatile functional groups (the amine and carboxylic acid) of amino acids to build new stereocenters with a high degree of control. tcichemicals.com

The use of amino acid chirons is a cornerstone of asymmetric synthesis, the field dedicated to preparing chiral compounds in a single enantiomeric form. tru.canih.gov This strategy avoids the need for costly and often inefficient separation of enantiomers later in a synthetic sequence. The transformation of amino acids into heterocyclic scaffolds, such as oxazolidines and thiazolidines, is a common and effective method for transferring the initial chirality of the amino acid to a new, more complex molecular framework. nih.govtcichemicals.com

Contextualizing 2-Isopropyloxazolidine-4-carboxylic Acid within Oxazolidine Chemistry

This compound is a specific derivative within the broader class of oxazolidine-4-carboxylic acids. Its structure is directly derived from a natural amino acid, L-valine, which provides the C-4 stereocenter and the carboxylic acid group. The isopropyl group at the C-2 position originates from the condensation of the amino acid with isobutyraldehyde.

The formation of this compound is an example of the cyclization reaction between a β-amino alcohol (which L-valine is) and an aldehyde. This reaction creates a new chiral center at the C-2 position of the oxazolidine ring. The stereochemistry of this new center is influenced by the existing stereocenter at C-4, often leading to a high degree of diastereoselectivity.

While extensive research has focused on the related 2-oxo-oxazolidine-4-carboxylic acids, which are key intermediates for antibacterial agents, the 2-alkyl-substituted versions like this compound serve as important chiral building blocks. google.comoregonstate.edu They can be used in asymmetric catalysis and as constrained amino acid analogues in peptide chemistry. nih.govtdx.cat The rigid, chiral scaffold of this compound makes it a valuable tool for chemists aiming to construct stereochemically complex target molecules.

Research Findings

Spectroscopic Properties

While specific, detailed spectra for this compound are not widely published, its spectroscopic characteristics can be inferred from the general properties of carboxylic acids and oxazolidine rings.

Spectroscopic TechniqueExpected Characteristics
Infrared (IR) Spectroscopy A very broad O-H stretching absorption from 2500-3500 cm⁻¹ due to the carboxylic acid. A C=O stretch for the carboxylic acid around 1700-1725 cm⁻¹. C-H stretching bands around 2870-2990 cm⁻¹. oregonstate.edu
¹H NMR Spectroscopy A highly deshielded and often broad signal for the carboxylic acid proton (COOH) in the 10-12 ppm region. Protons adjacent to the carboxylic acid group would appear in the 2-3 ppm range. The protons on the oxazolidine ring and the isopropyl group would appear in the upfield region, with their specific shifts and coupling patterns determined by the ring's conformation. libretexts.org
¹³C NMR Spectroscopy A characteristic signal for the carboxyl carbon between 160-185 ppm. The carbons of the oxazolidine ring and the isopropyl group would appear in the upfield region of the spectrum. libretexts.orgoregonstate.edu

This table presents expected data based on the analysis of similar functional groups and structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-yl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-4(2)6-8-5(3-11-6)7(9)10/h4-6,8H,3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIZBNDENQMRLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1NC(CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Isopropyloxazolidine 4 Carboxylic Acid and Its Analogues

Classical Synthetic Approaches to Oxazolidine-4-carboxylic Acids

The foundational methods for constructing the oxazolidine-4-carboxylic acid core typically rely on the cyclization of suitably substituted amino acid precursors or the condensation of components that form the heterocyclic ring in situ.

Cyclization Reactions from Substituted Amino Acid Precursors

The most common and direct approach to oxazolidine-4-carboxylic acids involves the intramolecular cyclization of α-amino-β-hydroxy acids. This strategy leverages the inherent stereochemistry of the starting amino acid to produce chiral oxazolidine (B1195125) derivatives.

L-serine is a readily available and versatile precursor for the synthesis of 4-carboxyyloxazolidines. The reaction of L-serine with an aldehyde or ketone leads to the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to form the oxazolidine ring. The specific conditions for this reaction can be optimized to control the stereochemical outcome.

A general representation of this reaction is the condensation of L-serine with an aldehyde, such as isobutyraldehyde, to yield 2-isopropyloxazolidine-4-carboxylic acid. This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product.

PrecursorReagentProduct
L-SerineIsobutyraldehydeThis compound

This approach is advantageous due to the direct transfer of chirality from the starting L-serine to the final product.

The methodology is not limited to L-serine. Other α-amino-β-hydroxy acids can also be employed to generate a variety of substituted oxazolidine-4-carboxylic acids. The choice of the amino acid precursor determines the substituent at the 5-position of the oxazolidine ring, while the carbonyl compound dictates the substituent at the 2-position. This modularity allows for the synthesis of a diverse library of oxazolidine derivatives. For instance, the reaction of L-threonine with an aldehyde would yield a 5-methyloxazolidine-4-carboxylic acid derivative.

Condensation Reactions for Ring Formation

An alternative to the intramolecular cyclization of a single precursor is the condensation of two or more components that together form the oxazolidine ring. A common example is the reaction of an amino alcohol with an aldehyde or ketone. In the context of this compound, this could theoretically involve the reaction of 2-amino-3-hydroxypropanoic acid (serine) with isobutyraldehyde. This is mechanistically similar to the cyclization from the amino acid precursor, as the initial step is the formation of a hemiaminal or imine, followed by ring closure.

The efficiency of these condensation reactions can be influenced by various factors, including the choice of solvent, temperature, and the presence of a catalyst. Microwave irradiation in the presence of air has been reported as an efficient method for the synthesis of oxazolidines from amino alcohols and aldehydes. nih.gov

Phosgene-Free and Related Carbonylation Strategies

While the direct synthesis of this compound involves the introduction of an isopropyl group at the 2-position, a related and important class of compounds are the 2-oxo-oxazolidine-4-carboxylic acids (oxazolidinones). These are often synthesized using phosgene or its derivatives. However, due to the high toxicity of phosgene, phosgene-free synthetic routes are highly desirable.

One such phosgene-free method involves the reaction of an amino acid, like serine, with S,S'-dimethyl dithiocarbonate in water, followed by hydrolysis. This environmentally friendly approach provides good yields of the corresponding 2-oxo-oxazolidine-4-carboxylic acid. google.comwipo.int A patent describes a method for synthesizing multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds, where the substituent can be an alkyl group such as isopropyl. google.com This method involves reacting a 2-amino-3-hydroxy methyl propionate hydrochloride with S,S'-dimethyl dithiocarbonate in water, followed by hydrolysis. google.com

PrecursorReagentProductYield
DL-serine methyl ester hydrochlorideS,S'-dimethyl dithiocarbonate2-oxooxazolidine-4-carboxylic acid89%
L-serineBis(trichloromethyl) carbonate2-oxo-oxazolidine-4-carboxylic acid8.5%
SerineBis(trichloromethyl) carbonate2-oxooxazolidine-4-carboxylic acid62%

Stereoselective Synthesis of this compound Derivatives

The control of stereochemistry is paramount in the synthesis of chiral molecules like this compound, especially when they are intended for use as chiral auxiliaries or as building blocks for pharmaceuticals. Stereoselective synthesis aims to produce a single desired stereoisomer in high yield.

The inherent chirality of the starting α-amino-β-hydroxy acid, such as L-serine, provides a strong foundation for stereocontrol at the C4 position of the oxazolidine ring. However, the formation of a new stereocenter at the C2 position during the reaction with an aldehyde like isobutyraldehyde can lead to a mixture of diastereomers.

Various strategies have been developed to achieve high diastereoselectivity in the formation of 2,4-disubstituted oxazolidines. These methods often involve the use of chiral catalysts or auxiliaries to influence the facial selectivity of the attack of the hydroxyl group on the imine intermediate. While specific examples for the synthesis of this compound are not extensively detailed in the provided search results, general principles of stereoselective oxazolidine synthesis can be applied.

For the related oxazolidin-2-ones, an efficient approach for the synthesis of 4,5-disubstituted derivatives has been reported, which combines an asymmetric aldol (B89426) reaction with a modified Curtius protocol. nih.gov This highlights the potential for developing highly stereoselective routes to oxazolidine derivatives.

Further research into the reaction of L-serine and its derivatives with isobutyraldehyde under various catalytic conditions is necessary to establish a robust and highly stereoselective synthesis of this compound.

Control of Stereochemistry at C2 and C4 Positions

The stereochemistry at the C4 position of this compound is typically derived from the corresponding α-amino acid, such as L-serine or D-serine, used as the starting material. The chirality of this carbon is generally retained throughout the synthetic sequence.

The primary challenge lies in controlling the stereochemistry at the C2 position, which is established during the condensation reaction between the amino acid and isobutyraldehyde. The facial selectivity of the nucleophilic attack of the amino group on the aldehyde carbonyl, followed by intramolecular cyclization, dictates the configuration of the C2 stereocenter. The relative stereochemistry between the C2 and C4 positions can be influenced by the reaction conditions and the nature of the substituents.

Diastereoselective and Enantioselective Approaches

Diastereoselective Approaches: The inherent chirality at the C4 position can direct the stereochemical outcome at the C2 position, leading to diastereoselectivity. This substrate-controlled diastereoselectivity is often governed by thermodynamic or kinetic factors. Under thermodynamic control, the reaction favors the formation of the most stable diastereomer, where steric interactions are minimized. For instance, the isopropyl group at C2 and the carboxylic acid at C4 may preferentially adopt a trans configuration to alleviate steric strain.

Enantioselective Approaches: While the chirality at C4 is often predetermined by the choice of the starting amino acid, achieving high enantioselectivity at C2 in cases where a racemic or prochiral amino alcohol is used requires the use of chiral catalysts or auxiliaries. Chiral Brønsted acids or Lewis acids can activate the aldehyde and create a chiral environment, favoring the formation of one enantiomer over the other.

Influence of Protecting Groups and Reaction Conditions on Stereochemical Outcome

The choice of protecting groups for the amine and carboxylic acid functionalities of the starting amino acid can significantly impact the stereochemical outcome of the cyclization. Bulky protecting groups can influence the conformational preferences of the reaction intermediates, thereby directing the approach of the aldehyde and influencing the diastereoselectivity. For example, an N-Boc (tert-butoxycarbonyl) protecting group may exert different steric effects compared to an N-Cbz (benzyloxycarbonyl) group.

Reaction conditions such as temperature, solvent, and pH also play a crucial role. Lower temperatures often favor kinetic control, potentially leading to different diastereomeric ratios compared to reactions run at higher temperatures under thermodynamic control. The solvent can influence the stability of intermediates and transition states, thereby affecting the stereoselectivity.

ParameterInfluence on Stereochemical Outcome
Protecting Group Steric bulk can direct the facial approach of the aldehyde, influencing diastereoselectivity.
Temperature Lower temperatures may favor kinetic products, while higher temperatures favor thermodynamic products.
Solvent Can stabilize specific transition states, affecting the stereoselectivity.
pH Can influence the rate of imine formation and cyclization, potentially impacting the stereochemical outcome.

Advanced Synthetic Techniques

Modern synthetic methodologies offer powerful tools for the efficient and stereocontrolled synthesis of this compound and its derivatives.

Catalytic Methods in Oxazolidine Formation

The use of catalysts can significantly enhance the efficiency and stereoselectivity of oxazolidine formation. Acid catalysts, such as p-toluenesulfonic acid or Lewis acids, are commonly employed to promote the condensation between the amino acid and the aldehyde. Chiral catalysts, as mentioned earlier, can be utilized to achieve high enantioselectivity. Metal-based catalysts have also been explored for related transformations, offering alternative pathways for C-N and C-O bond formation.

Multi-Component Reactions for Diversification

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials, offer a highly efficient route to a diverse range of oxazolidine derivatives. For instance, a Passerini or Ugi-type reaction involving an amino acid, an aldehyde (such as isobutyraldehyde), and an isocyanide could potentially lead to highly functionalized oxazolidine scaffolds in a single operation. This approach allows for the rapid generation of libraries of analogues for various applications.

Chemical Transformations and Derivatization of 2 Isopropyloxazolidine 4 Carboxylic Acid

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be readily converted into other functionalities such as esters, amides, alcohols, and aldehydes.

Esterification: The conversion of 2-isopropyloxazolidine-4-carboxylic acid to its corresponding esters can be achieved through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. libretexts.orgchemguide.co.uk This reaction is reversible, and to drive it towards the product, the water formed during the reaction is often removed, or an excess of the alcohol reactant is used. libretexts.orgchemguide.co.uk For small esters, the product can be distilled off as it forms to shift the equilibrium. libretexts.orgchemguide.co.uk

Reaction Scheme: Esterification

(Where R-COOH is this compound)

Amidation: The carboxylic acid can be converted into amides by reaction with amines. Direct reaction with an amine requires high temperatures and is often inefficient. libretexts.org Therefore, activating agents are typically employed. A common method involves the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), which facilitates amide bond formation under milder conditions. thermofisher.comlibretexts.org Another approach is to first convert the carboxylic acid into a more reactive derivative, such as an acyl chloride, which then readily reacts with an amine to form the amide. Alternatively, heating the ammonium (B1175870) salt of the carboxylic acid, formed by reacting the acid with ammonium carbonate, can produce the primary amide through dehydration. libretexts.org Catalytic methods using agents like titanium tetrafluoride (TiF₄) have also been developed for the direct amidation of carboxylic acids. researchgate.net

Table 1: Examples of Esterification and Amidation Reagents This table is interactive. Click on the headers to sort.

Transformation Reagent(s) Product Type
Esterification Ethanol, H₂SO₄ Ethyl Ester
Esterification Methanol (B129727), HCl Methyl Ester
Amidation Benzylamine, DCC N-Benzyl Amide
Amidation Ammonia (from ammonium salt), Heat Primary Amide
Amidation Aniline, TiF₄ N-Phenyl Amide

Reduction to Alcohols: Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. libretexts.org Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, readily converting the carboxyl group into a primary alcohol. chemguide.co.ukchemistrysteps.comlibretexts.org The reaction is typically carried out in a dry ether solvent, followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uklibretexts.org It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. libretexts.orgchemistrysteps.comcommonorganicchemistry.com Borane (BH₃) complexes, such as BH₃-THF, are also effective and can offer better selectivity in the presence of other reducible functional groups. commonorganicchemistry.com

Reaction Scheme: Reduction to Alcohol

(Where R-COOH is this compound)

Reduction to Aldehydes: The reduction of a carboxylic acid to an aldehyde is a more challenging transformation because aldehydes are more reactive than the starting carboxylic acid and are easily reduced further to the alcohol. chemistrysteps.comlibretexts.org Therefore, direct reduction is difficult to stop at the aldehyde stage. chemguide.co.uk A common strategy involves a two-step process: first, the carboxylic acid is converted to a less reactive derivative like an ester or an acid chloride. quora.com The resulting ester can then be reduced to an aldehyde using a sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C), which prevents over-reduction. libretexts.orgquora.com Alternatively, the acid can be converted to an acid chloride, which can then be reduced to the aldehyde using a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org

Table 2: Summary of Reducing Agents for Carboxylic Acid Moiety This table is interactive. Click on the headers to sort.

Reagent(s) Product Notes
Lithium aluminum hydride (LiAlH₄) Primary Alcohol Powerful, non-selective reducing agent. chemguide.co.ukchemistrysteps.com
Borane (BH₃·THF) Primary Alcohol Can offer better selectivity than LiAlH₄. commonorganicchemistry.com
Sodium borohydride (NaBH₄) No Reaction Not strong enough to reduce carboxylic acids. chemistrysteps.comcommonorganicchemistry.com
1. SOCl₂ 2. LiAl(Ot-Bu)₃H Aldehyde Reduction via an acid chloride intermediate. libretexts.org
1. Esterification 2. DIBAL-H Aldehyde Reduction via an ester intermediate at low temperature. libretexts.orgquora.com

Reactions Involving the Oxazolidine (B1195125) Ring System

The oxazolidine ring possesses two heteroatoms, nitrogen and oxygen, which influence its reactivity. The ring can be cleaved under certain conditions or undergo substitution at the nitrogen atom.

The oxazolidine ring, being a cyclic acetal (B89532) derivative, is susceptible to cleavage under acidic conditions. Protonation of the ring oxygen facilitates nucleophilic attack and subsequent ring opening. The stability of the ring is also influenced by the substituents. While specific studies on this compound are limited, related structures like N-alkyl-oxazolidin-2-ones undergo ring-opening when treated with strong nucleophiles such as Grignard reagents. nih.gov In such cases, the nucleophile attacks a carbonyl group, promoting ring cleavage. nih.gov For this compound, strong nucleophiles could potentially attack the C2 or C5 positions of the ring, especially if the ring is activated, for instance by protonation under acidic conditions, leading to the formation of an amino alcohol derivative.

The nitrogen atom in the oxazolidine ring is a secondary amine, making it a site for further derivatization. This N-H group can undergo reactions typical of secondary amines, such as acylation, alkylation, and sulfonylation. For these reactions to proceed selectively at the nitrogen, the carboxylic acid group may need to be protected, for example, as an ester, to prevent it from interfering with the reagents.

N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base would yield the corresponding N-acyl derivative.

N-Alkylation: Introduction of an alkyl group onto the nitrogen can be achieved using alkyl halides.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base would lead to the formation of an N-sulfonamide.

The isopropyl group attached at the C2 position of the oxazolidine ring is a saturated alkyl group. It is composed of strong, non-polar carbon-carbon and carbon-hydrogen single bonds. As such, this moiety is generally chemically inert and does not participate in the common transformations that affect the carboxylic acid or the heteroatoms of the ring. Any reaction involving the isopropyl group, such as free-radical halogenation, would require harsh conditions that would likely lead to non-selective reactions and decomposition of the rest of the molecule. Therefore, it is typically considered a non-reactive part of the structure under standard synthetic conditions.

Scope and Limitations of Derivatization Strategies

The derivatization of this compound is a critical step for various analytical and synthetic purposes, aiming to modify its chemical properties, such as volatility for gas chromatography (GC) or ionization efficiency for mass spectrometry (MS). However, the scope of these derivatization strategies is intrinsically linked to the chemical nature of the molecule, which presents both a reactive carboxylic acid function and a potentially labile oxazolidine ring. The derivatization is primarily focused on the carboxylic acid group, with common methods including esterification and amidation.

The success of these derivatization strategies is often dictated by the need to preserve the integrity of the oxazolidine ring and the stereochemistry at the C4 position. The stability of the oxazolidine ring can be a significant limiting factor, as it is susceptible to hydrolysis and ring-opening under certain reaction conditions, particularly with changes in pH and temperature. nih.govnih.gov

Esterification

Esterification is a common derivatization technique for carboxylic acids, converting them into less polar and more volatile esters, which are amenable to GC analysis. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a widely used method. masterorganicchemistry.com For this compound, this would typically involve reaction with an alcohol such as methanol or ethanol.

However, the acidic conditions required for Fischer esterification pose a significant limitation due to the potential for hydrolysis of the oxazolidine ring. nih.govresearchgate.net The oxazolidine ring is known to be sensitive to acid, which can catalyze its opening to form the corresponding amino alcohol and aldehyde/ketone precursors. nih.gov This would lead to the loss of the desired derivative and the formation of unwanted byproducts.

To circumvent the harsh acidic conditions, alternative esterification methods can be employed. The use of alkylating agents under basic or neutral conditions is a viable strategy. For instance, reaction with alkyl halides in the presence of a non-nucleophilic base could yield the desired ester. Another approach is the use of diazomethane (B1218177) or other diazoalkanes, although these reagents are hazardous and require careful handling.

Amidation

Amidation, the formation of an amide by reacting the carboxylic acid with an amine, is another important derivatization strategy. Amides are often less volatile than their corresponding esters but can be suitable for certain analytical applications, including liquid chromatography (LC). The direct reaction between a carboxylic acid and an amine typically requires high temperatures, which can be detrimental to the stability of the oxazolidine ring. libretexts.org

To achieve amidation under milder conditions, coupling agents such as dicyclohexylcarbodiimide (DCC) are often used. libretexts.org These reagents activate the carboxylic acid, allowing it to react with an amine at or near room temperature. This approach would likely be more compatible with the structure of this compound, minimizing the risk of thermal degradation or ring-opening.

The scope of amines that can be used is broad, allowing for the introduction of various functionalities into the derivative. However, steric hindrance from the isopropyl group at the C2 position of the oxazolidine ring might influence the reaction rate and yield, particularly with bulky amines.

Silylation for GC Analysis

For GC-based analysis, silylation is a highly effective derivatization technique for polar compounds containing active hydrogens, such as carboxylic acids. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to replace the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. usherbrooke.ca This derivatization significantly increases the volatility and thermal stability of the analyte.

The reaction conditions for silylation are generally mild, which is advantageous for preserving the oxazolidine ring structure. However, the presence of moisture can be a significant limitation, as silylating reagents are highly sensitive to water, which can lead to the decomposition of the reagent and incomplete derivatization. wikipedia.org Furthermore, the stability of the resulting TMS-ester can be a concern, and analysis should typically be performed without delay.

The following table summarizes the potential derivatization strategies for this compound, along with their scope and key limitations.

Derivatization StrategyReagents and General ConditionsExpected DerivativeScope and Limitations
Fischer EsterificationAlcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄), HeatMethyl or Ethyl 2-Isopropyloxazolidine-4-carboxylateScope: Simple and common method for ester formation. Limitations: Harsh acidic conditions and elevated temperatures can cause ring-opening of the oxazolidine moiety. nih.govresearchgate.net The equilibrium nature of the reaction may require a large excess of alcohol or removal of water to achieve high yields. masterorganicchemistry.com
AlkylationAlkyl Halide (e.g., Methyl Iodide), Base (e.g., K₂CO₃), Anhydrous SolventAlkyl 2-Isopropyloxazolidine-4-carboxylateScope: Milder conditions compared to Fischer esterification, avoiding strong acids. Limitations: Potential for N-alkylation as a side reaction. Requires anhydrous conditions.
Amidation with Coupling AgentsAmine (Primary or Secondary), Coupling Agent (e.g., DCC), Mild TemperatureN-Substituted 2-Isopropyloxazolidine-4-carboxamideScope: Allows for the formation of a wide variety of amides under mild conditions. libretexts.orgLimitations: Steric hindrance from the C2-isopropyl group may affect reaction rates with bulky amines. The dicyclohexylurea byproduct from DCC must be removed.
SilylationSilylating Agent (e.g., BSTFA, TMCS), Anhydrous Conditions, Mild HeatTrimethylsilyl 2-Isopropyloxazolidine-4-carboxylateScope: Highly effective for preparing volatile derivatives for GC-MS analysis. usherbrooke.caLimitations: High sensitivity to moisture, which can lead to incomplete derivatization. wikipedia.org The TMS derivatives may have limited stability.

Applications in Asymmetric Catalysis and Chiral Auxiliary Chemistry

2-Isopropyloxazolidine-4-carboxylic Acid as a Chiral Auxiliary

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to guide the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed, yielding an enantioenriched product. The effectiveness of an auxiliary is dependent on its ability to enforce a rigid conformation upon the substrate, thereby creating a sterically and electronically differentiated environment.

In the context of this compound, the molecule is typically first attached to a reactant via its carboxylic acid or ring nitrogen atom. For reactions involving enolates, the nitrogen is acylated, and the resulting N-acyl oxazolidine (B1195125) serves as the key reactive species. The C2-isopropyl group and the C4-carboxylate substituent work in concert to block one face of the molecule, forcing incoming reagents to approach from the less sterically hindered side, thus achieving high levels of stereocontrol.

The formation of carbon-carbon bonds is fundamental to organic synthesis. When this process creates a new stereocenter, controlling the resulting stereochemistry is paramount. The this compound auxiliary provides a robust platform for directing such transformations. By attaching this auxiliary to a carbonyl-containing molecule, its corresponding enolate can be generated. The rigid oxazolidine ring, featuring a bulky isopropyl group at the C2 position, effectively shields one of the enolate's prochiral faces. This steric blockade dictates the trajectory of the incoming electrophile, leading to the preferential formation of one diastereomer. This strategy has proven highly effective in a range of crucial C-C bond-forming reactions, including enantioselective aldol (B89426) and Michael additions, as well as asymmetric alkylations and acylations.

Enantioselective aldol and Michael additions are powerful methods for constructing complex organic molecules with precise stereochemical control. The use of chiral auxiliaries derived from the oxazolidine scaffold is a well-established strategy for achieving high diastereoselectivity in these reactions.

In a typical asymmetric aldol addition , an N-acyl derivative of this compound is deprotonated to form a chiral enolate. The steric hindrance imposed by the C2-isopropyl group directs the facial selectivity of the subsequent reaction with an aldehyde. For instance, titanium enolates of related N-acyl thiazolidinethiones, which are sulfur analogs, have been shown to provide excellent stereocontrol, where the choice of base equivalents can even direct the reaction toward either syn or anti aldol products. researchgate.net This high degree of control is attributed to the formation of a rigid, chelated transition state. researchgate.netnih.gov

The following table illustrates the effectiveness of a related oxazolidinone auxiliary in diastereoselective aldol reactions, which proceed via similar principles of stereocontrol.

Aldehyde SubstrateConditionsYield (%)Diastereomeric Ratio (dr)
Isobutyraldehyde1. Bu₂BOTf, NEt₃; 2. Aldehyde81Not specified
Propionaldehyde1. Bu₂BOTf, NEt₃; 2. Aldehyde93Not specified
Pivaldehyde1. Bu₂BOTf, NEt₃; 2. Aldehyde56Not specified

Table 1: Examples of Aldol-type reactions using an N-acyl oxazolidinone auxiliary, demonstrating high yields with various aldehydes. The methodology provides an alternative to the Baylis-Hillman reaction. nih.gov

Similarly, the asymmetric Michael addition , or conjugate addition, benefits from this auxiliary-based approach. masterorganicchemistry.com The reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. When the 2-isopropyloxazolidine auxiliary is part of the α,β-unsaturated N-acylated system, it effectively controls the stereochemistry of the newly formed C-C bond at the β-position. masterorganicchemistry.comnih.gov Catalytic systems using bifunctional catalysts have been developed to achieve highly enantioselective sulfa-Michael additions to α,β-unsaturated N-acylated oxazolidin-2-ones, showcasing the utility of the oxazolidine core in this transformation. nih.gov

Asymmetric alkylation of enolates is a cornerstone of synthetic organic chemistry for creating α-substituted chiral carbonyl compounds. nih.govlibretexts.org Chiral oxazolidinone auxiliaries, often called Evans' auxiliaries, are exceptionally effective in this role and have been widely used in the total synthesis of natural products. rsc.org The principles are directly applicable to auxiliaries based on the this compound scaffold.

The process begins with the formation of an N-acyl derivative, which is then deprotonated to generate a conformationally locked Z-enolate. The C2-substituent (in this case, isopropyl) blocks one face of the enolate, directing the incoming alkylating agent (e.g., an alkyl halide) to the opposite face with high diastereoselectivity. libretexts.orgrsc.org This method allows for the reliable construction of quaternary and tertiary carbon stereocenters. While many approaches rely on stoichiometric chiral auxiliaries, efforts to develop catalytic versions continue to be a major research focus. nih.gov

Similarly, asymmetric acylation can be achieved by reacting the chiral enolate with an acylating agent. The auxiliary guides the formation of the new C-C bond, leading to chiral β-dicarbonyl compounds, which are versatile synthetic intermediates. The auxiliary can be subsequently cleaved under mild conditions, often with high recovery rates, making the process efficient and economical. The development of intramolecular N-to-S acyl transfer processes in related cysteine-derived auxiliaries has further expanded the utility of these products, allowing for their conversion into a wide range of carboxylic acid derivatives. digitellinc.com

Derivatives as Chiral Ligands in Metal-Catalyzed Asymmetric Synthesis

Beyond their role as stoichiometric auxiliaries, derivatives of this compound are valuable as chiral ligands in transition metal-catalyzed asymmetric reactions. In this capacity, the chiral scaffold coordinates to a metal center, creating a chiral environment that influences the catalytic cycle and determines the enantioselectivity of the product. oup.com The ligand is a permanent part of the catalyst and can be used in substoichiometric amounts to generate large quantities of chiral product.

Effective chiral ligands are designed to create a well-defined and sterically constrained environment around a metal catalyst. The oxazolidine-4-carboxylic acid framework is an excellent starting point for ligand design due to several key features:

Rigid Backbone : The cyclic structure reduces conformational flexibility, which is crucial for creating a predictable and effective chiral pocket around the metal center. nih.govnih.gov

Defined Stereocenters : The stereogenic centers at C2 and C4 are fixed, providing a consistent chiral influence.

Chelating Atoms : The structure contains both nitrogen and oxygen atoms that can coordinate to a metal, acting as a bidentate N,O-ligand. This chelation further rigidifies the catalyst-substrate complex, often enhancing enantioselectivity.

Modularity : The scaffold can be easily modified. For example, attaching different functional groups, such as phosphines, to the ring nitrogen can create powerful P,N-ligands. The ability to tune the steric and electronic properties of the ligand is essential for optimizing its performance for a specific reaction and substrate. oup.com

The concept of C2 symmetry, which reduces the number of possible isomeric metal complexes and competing reaction pathways, has been a guiding principle in ligand design. nih.gov While the native oxazolidine-4-carboxylic acid scaffold is not C2-symmetric, its derivatives are often part of a broader class of nonsymmetrical P,N- or N,N-ligands that have proven to be highly effective and, in many cases, superior to their symmetric counterparts. nih.gov

Derivatives of this compound are suitable for use with a wide array of transition metals known for their catalytic prowess in asymmetric synthesis.

Palladium: Palladium catalysis is widely used for C-C bond formation, particularly in allylic alkylation reactions. nih.govnih.govresearchgate.net Chiral P,N-ligands, which could be synthesized from the oxazolidine scaffold by introducing a phosphine (B1218219) group on the nitrogen, are highly effective in controlling the enantioselectivity of these reactions. The ligand coordinates to the palladium center, influencing the nucleophilic attack on the π-allyl-palladium intermediate.

Rhodium and Iridium: These metals are workhorses for asymmetric hydrogenation and other C-H functionalization reactions. nih.govnih.gov For example, rhodium-catalyzed asymmetric allylic dearomatization and addition reactions generate valuable chiral products. nih.govnih.gov Ligands derived from the oxazolidine scaffold can be employed to control enantioselectivity in these transformations. mdpi.com Furthermore, iridium-catalyzed asymmetric hydrogenations are highly effective for a broad range of olefins when paired with rationally designed N,P-ligands. nih.govnih.gov

Cobalt: As an earth-abundant metal, cobalt is an attractive alternative to noble metals. nih.gov Chiral cobalt complexes have been successfully used in asymmetric hydrogenations of α,β-unsaturated carboxylic acids and in [3+2] cycloaddition reactions. nih.govnih.govthieme-connect.de The oxazolidine-4-carboxylic acid itself can act as a chiral carboxylic acid (CCA) ligand. In combination with an achiral metal precursor like Cp*Co(III), it can form a chiral-anion-based catalyst that effectively induces enantioselectivity in C-H activation reactions. snnu.edu.cn

The following table summarizes potential applications of ligands derived from the this compound scaffold in transition metal catalysis.

MetalTypical ReactionRole of Ligand Derivative
Palladium (Pd)Asymmetric Allylic AlkylationForms a P,N-ligand to control nucleophilic attack. nih.gov
Rhodium (Rh)Asymmetric Hydrogenation, Allylic SubstitutionCreates a chiral environment for enantioselective addition. nih.govnih.gov
Iridium (Ir)Asymmetric Hydrogenation, C-H FunctionalizationActs as a chiral N,P or N,O ligand to direct hydrogenation. nih.gov
Cobalt (Co)Asymmetric Hydrogenation, Conjugate AdditionFunctions as a Chiral Carboxylic Acid (CCA) ligand. nih.govsnnu.edu.cn

Table 2: Potential applications of ligands derived from the this compound scaffold in various metal-catalyzed reactions.

Enantioselective Hydrogenation and Reduction Processes

Enantioselective reduction, including hydrogenation, is a cornerstone of asymmetric synthesis, providing access to chiral alcohols, amines, and carboxylic acids. While direct use of this compound as a ligand in catalytic hydrogenation is not extensively documented, its structural motifs are central to highly effective chiral auxiliaries that control the stereochemical course of reduction-type reactions.

A closely related derivative, 4-Isopropyl-5,5-diphenyloxazolidin-2-one (DIOZ), functions as a powerful chiral auxiliary. When attached to a substrate, its bulky and rigid structure effectively shields one face of a prochiral carbonyl or enolate, directing the approach of a reducing agent or other electrophiles to the opposite face. This leads to high diastereoselectivity in reactions such as hydroxyalkylation (an aldol reaction followed by reduction or a direct reaction with an aldehyde). colab.ws The products can then be cleaved from the auxiliary to yield highly enantiomerically enriched compounds. colab.ws For instance, the diastereoselective reaction of enolates derived from 3-acyl-4-isopropyl-5,5-diphenyloxazolidin-2-ones with various electrophiles, including aldehydes, demonstrates the principle of auxiliary-controlled reduction. colab.ws

Table 1: Diastereoselective Reactions Using the 4-Isopropyl-5,5-diphenyloxazolidin-2-one (DIOZ) Chiral Auxiliary colab.ws

ElectrophileProduct TypeYield (%)Diastereoselectivity (%)
Amidomethylating Agentβ²-Amino Acid55-9080 to >97
Aldehyde (Hydroxyalkylation)β²-Hydroxy-α-methyl Acid55-9080 to >97
(Benzyloxycarbonyl)methylating Agentβ²-Amino Acid Derivative55-9080 to >97

This approach highlights how the isopropyl-oxazolidine framework is a key element in achieving high levels of stereocontrol in reactions that establish new chiral centers. The principles observed with DIOZ are applicable to other derivatives of the 2-isopropyloxazolidine core structure.

Enantioselective C-H Activation and Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a rapidly advancing area of organic synthesis. Making this process enantioselective is a significant challenge that often relies on sophisticated catalyst design. Amino acids and their derivatives, including cyclic variants like this compound, have emerged as effective chiral ligands for transition-metal-catalyzed C-H functionalization. mdpi.com

Research has shown that esters of 2-aryloxazoline-4-carboxylic acids, which are structurally very similar to the subject compound, can undergo highly enantioselective alkylation at the C-4 position. This reaction represents a C-H functionalization adjacent to the carboxyl group. In one study, a phase-transfer catalyst system was employed, where a chiral macrocyclic peptoid catalyst directs the stereoselective alkylation of 2-[4-(trifluoromethyl)phenyl]-2-oxazoline-4-carboxylic acid tert-butyl ester. The chiral catalyst forms a complex with the nucleophile, guiding its approach to the substrate and resulting in high enantiomeric excess. researchgate.net

Table 2: Enantioselective Phase-Transfer Catalyzed Alkylation of a 2-Oxazoline-4-carboxylate Ester researchgate.net

CatalystAlkylating AgentSolvent SystemYieldEnantiomeric Excess (ee)
CyclohexapeptoidBenzyl BromideToluene / 50% aq. NaOHGoodup to 75%

This example demonstrates that the oxazolidine-4-carboxylic acid scaffold is a viable substrate and precursor for creating α-quaternary stereocenters through enantioselective C-H functionalization, a highly desirable transformation in medicinal chemistry.

Organocatalytic Applications of this compound Derivatives

Organocatalysis, the use of small organic molecules as catalysts, has become a third pillar of asymmetric catalysis alongside biocatalysis and metal catalysis. Derivatives of this compound are well-suited for various organocatalytic applications.

Role as Brønsted Acid or Base Catalysts

Chiral Brønsted acids are organocatalysts that operate by donating a proton to a substrate, thereby activating it toward a nucleophilic attack within a chiral environment. While chiral phosphoric acids are the most studied class, chiral carboxylic acids have gained attention as effective catalysts for substrates that require a catalyst of intermediate acidity. rsc.org

A molecule like this compound possesses the key features of a chiral Brønsted acid catalyst: a transferable acidic proton from the carboxyl group and a rigid chiral backbone to induce asymmetry. The catalyst can activate electrophiles, such as imines or aldehydes, by forming a chiral ion pair upon protonation. The counter-ion (the carboxylate) remains in close proximity, and its chiral structure dictates the facial selectivity of the subsequent nucleophilic attack. rsc.orgnih.gov This catalytic mode is particularly effective in reactions like enantioselective protonations, additions to imines (as in the aza-Friedel-Crafts reaction), and cycloadditions. nih.gov The pKa of carboxylic acids allows them to catalyze reactions that may not proceed with either the more weakly acidic thioureas or the more strongly acidic phosphoric acids, filling a crucial gap in the organocatalytic spectrum. rsc.org

Cooperative Catalysis Systems

Cooperative catalysis involves two or more catalysts that work in concert to enable a transformation that is not possible or efficient with either catalyst alone. Chiral carboxylic acids have been successfully employed in cooperative systems, particularly in combination with transition metals. mdpi.com

In one prominent strategy, a chiral carboxylic acid serves as a mono-dentate ligand for a transition metal center, such as Iridium(III) or Rhodium(III). The metal complex is responsible for the C–H activation step, while the chiral carboxylate ligand controls the stereoselectivity of the subsequent bond formation. mdpi.com This dual-catalyst approach combines the reactivity of transition metals with the precise stereocontrol of organocatalysis. For example, a Cp*M(III) complex (where M is a metal) can be paired with a chiral carboxylic acid to achieve highly enantioselective C-H functionalization reactions. The carboxylic acid ligand is directly involved in the stereodetermining step, making its structure crucial for achieving high enantiomeric excess. mdpi.com This synergistic relationship allows for the development of powerful and highly selective catalytic transformations.

Mechanistic Insights and Theoretical Studies

Reaction Mechanism Elucidation in Synthetic Pathways

The formation of the 2-isopropyloxazolidine-4-carboxylic acid ring system typically involves the condensation of an amino acid, L-valine, with a ketone, acetone (B3395972). The elucidation of this reaction's mechanism is crucial for controlling the yield and stereochemical outcome. The reaction proceeds through a nucleophilic addition mechanism, forming a hemiaminal intermediate which subsequently cyclizes.

The synthesis of the oxazolidine (B1195125) ring from L-valine and acetone involves a sequence of equilibrium steps. The initial step is the nucleophilic attack of the amino group of valine on the electrophilic carbonyl carbon of acetone. The carbonyl carbon in a ketone is susceptible to nucleophilic attack, though less so than in an aldehyde. This attack forms a tetrahedral hemiaminal intermediate.

The subsequent and often rate-determining step is the intramolecular cyclization. This involves the nucleophilic attack of the hemiaminal's hydroxyl group onto the carbon of what becomes an iminium ion intermediate, formed upon dehydration. Computational studies model the transition states for these steps to understand their energetics. The transition state for the cyclization step involves the formation of the five-membered ring, where the stability is influenced by torsional strain and steric interactions as the new carbon-oxygen bond is formed. Analysis of analogous systems, such as thiazolidine (B150603) formation, suggests that the process can involve ring-opening and recyclization, indicating that the transition states for both the forward and reverse reactions are accessible under reaction conditions. researchgate.net

This compound possesses two chiral centers: one at C-4, derived from the L-valine backbone, and a new one created at C-2 during the cyclization with acetone. The reaction can therefore produce two diastereomers, (2S,4S) and (2R,4S). The origins of stereoselectivity are a key area of investigation.

The thermodynamic equilibrium between the two diastereomers is often the deciding factor in the final product ratio. The cis- and trans-isomers (referring to the relative orientation of the substituents at C-2 and C-4) can interconvert through a process of epimerization at the C-2 position. This interconversion is believed to occur via a ring-opening mechanism to form a Schiff base/iminium ion intermediate, which then re-closes. researchgate.netresearchgate.net The more stable diastereomer is the one that minimizes steric repulsion between the substituents. In this case, the trans-isomer, where the C-2 isopropyl group is on the opposite face of the ring from the C-4 carboxylic acid group, is generally the thermodynamically favored product. Studies on related N-acyloxazolidines have documented this type of dynamic transformation, where an initially formed trans isomer converts into a more stable cis-configured derivative, highlighting the importance of understanding the stability of all possible intermediates and products. researchgate.net

Table 1: Factors Influencing Stereoselectivity in Oxazolidine Formation

FactorDescriptionRelevance to this compoundReference
Thermodynamic ControlThe reaction is allowed to reach equilibrium, favoring the formation of the most stable product.The trans-diastereomer is generally more stable due to reduced steric hindrance between the C-2 and C-4 substituents. researchgate.net
Epimerization via Ring-Chain TautomerismThe C-2 stereocenter can invert through a ring-opening to an iminium ion intermediate, followed by re-cyclization.This mechanism allows an initial mixture of diastereomers to equilibrate to the thermodynamically preferred isomer over time. researchgate.netresearchgate.net
Steric HindranceThe spatial arrangement of atoms influences the stability of transition states and products.Minimizing steric clash between the isopropyl group at C-2 and the carboxylic acid at C-4 determines the favored diastereomer. researchgate.net

Computational Chemistry Investigations (e.g., DFT Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying the properties of molecules like this compound. These methods provide detailed information on electronic structure, geometry, and reaction energetics.

Geometry optimization calculations are used to find the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the optimal bond lengths, bond angles, and dihedral angles. DFT functionals such as B3LYP and CAM-B3LYP, combined with basis sets like 6-311+G(d,p), are commonly employed for this purpose. nih.govresearchgate.net

Conformational analysis is particularly important for this molecule due to its flexibility. Key conformational features include:

Ring Pucker: The five-membered oxazolidine ring is not planar and can adopt various "envelope" or "twist" conformations. Computational analysis helps identify the lowest energy pucker and the energy barriers between different ring conformations. researchgate.net

Carboxylic Acid Orientation: The C-O-H dihedral angle of the carboxylic acid group can exist in syn or anti conformations. It is widely held that the syn conformation is significantly more stable. nih.gov Computational studies on simple carboxylic acids have shown that while the syn state is preferred, the anti state can also be present in solution under certain conditions. nih.gov

Table 2: Common Computational Methods in Conformational Analysis

Method/FunctionalBasis SetApplication/FocusReference
CAM-B3LYP6-311+G(d,p)Accurate pKa prediction for carboxylic acids, which relates to electronic structure and conformation. nih.govnih.gov
B3LYP6-311++G(d,p)Geometry optimization, calculation of vibrational frequencies (IR spectra), and frontier molecular orbitals (HOMO/LUMO). researchgate.net
TPSSh-D3BJdef2-TZVPCalculating torsional potentials and energetic stabilities of different conformers (e.g., syn vs. anti carboxyl group). nih.gov
Molecular MechanicsN/ARapid conformational searching to identify stable anti and syn conformers and estimate activation energies for interconversion. cwu.edu

Derivatives of this compound are often employed as chiral ligands in asymmetric catalysis. Computational modeling is crucial for understanding how these ligands induce stereoselectivity. DFT calculations and molecular docking simulations can model the structure of the catalytically active metal-ligand complex and how it interacts with a substrate molecule. beilstein-journals.org

These models can reveal:

Coordination Geometry: How the ligand binds to the metal center through its heteroatoms (nitrogen and oxygen).

Substrate Binding: The preferred orientation of the substrate as it coordinates to the metal complex, which is governed by minimizing steric clashes with the ligand and maximizing favorable electronic interactions.

Transition State Stabilization: How the chiral ligand preferentially stabilizes the transition state leading to one enantiomer of the product over the other.

By quantifying these interactions, computational studies can rationalize the success of a given ligand and guide the design of new, more effective ligands for asymmetric synthesis. beilstein-journals.org

Solvent Effects and Catalytic Cycle Modeling

The role of the solvent in the formation, hydrolysis, and other reactions of oxazolidine derivatives is critical, influencing both reaction rates and stereoselectivity. For a hypothetical catalytic cycle involving this compound, the solvent would be expected to play several key roles:

Stabilization of Intermediates and Transition States: In the formation of the oxazolidine ring from an amino acid (like serine) and isobutyraldehyde, the solvent can stabilize charged intermediates or transition states. Polar protic solvents, for instance, can hydrogen bond with reactants and intermediates, affecting the energy landscape of the reaction. Conversely, non-polar aprotic solvents might favor less polar transition states.

Stereochemical Control: The choice of solvent can significantly impact the diastereoselectivity or enantioselectivity of reactions. Studies on related compounds have shown that different solvents can favor the formation of specific stereoisomers by altering the conformational preferences of the reactants and transition states. rsc.org

Catalytic Cycle Participation: In some cases, solvent molecules can directly participate in the catalytic cycle, for example, by acting as proton shuttles.

Modeling the Catalytic Cycle: Computational modeling, particularly using Density Functional Theory (DFT), would be a powerful tool to simulate the catalytic cycle. A typical modeling approach would involve:

Reactant and Product Geometry Optimization: Determining the lowest energy structures of this compound and its precursors.

Transition State Searching: Identifying the transition state structures for key steps such as ring formation and ring opening.

Energy Profile Calculation: Calculating the activation energies and reaction energies for each step in different solvent environments using implicit or explicit solvent models.

A hypothetical reaction mechanism for the acid-catalyzed hydrolysis of this compound, which could be modeled, is depicted below:

Protonation of the ring oxygen.

Nucleophilic attack by a water molecule.

Ring opening to form a hemiaminal intermediate.

Proton transfers and subsequent cleavage to yield the amino acid and isobutyraldehyde.

The table below illustrates hypothetical data that could be generated from such a computational study, showing the calculated activation energy for the rate-determining step in different solvents.

SolventDielectric Constant (ε)Calculated Activation Energy (kcal/mol)
Water78.418.5
Methanol (B129727)32.720.2
Dichloromethane (B109758)8.922.8
Toluene2.425.1

This table is illustrative and not based on published experimental data for the specific compound.

Spectroscopic Techniques for Mechanistic Proofs

Spectroscopic methods are indispensable for validating the mechanisms proposed by theoretical studies. For this compound, the following techniques would be crucial:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR: These are fundamental for structural elucidation of reactants, intermediates, and products. Chemical shift changes can provide evidence for electronic effects during a reaction. For instance, the formation of a protonated intermediate would lead to significant downfield shifts of adjacent protons and carbons. A patent for a related compound, (S)-2-oxooxazolidine-4-carboxylic acid, provides characteristic ¹H and ¹³C NMR data that serve as a reference for the core structure. google.com

2D NMR (COSY, HSQC, HMBC): These techniques would be used to unambiguously assign all proton and carbon signals, which is essential for tracking changes during a reaction.

NOESY/ROESY: These experiments can reveal through-space correlations between protons, providing crucial information about the stereochemistry and conformation of the molecule in solution. This would be particularly important for understanding the stereochemical outcomes influenced by different solvents.

In-situ NMR Monitoring: Running a reaction directly in an NMR tube allows for the detection of transient intermediates and the determination of reaction kinetics.

Infrared (IR) Spectroscopy:

IR spectroscopy is highly sensitive to changes in functional groups. The characteristic stretches of the carboxylic acid (O-H and C=O), the oxazolidine ring (C-O-C), and the N-H bond would be monitored. For example, the protonation of the ring oxygen would alter the C-O-C stretching frequency. The binding of the compound to a metal center in a catalytic process would also be observable through shifts in the carboxylate and other vibrational bands.

Mass Spectrometry (MS):

Electrospray Ionization (ESI-MS) or other soft ionization techniques can be used to detect and characterize intermediates in a reaction mixture, including charged species. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of these species.

The table below summarizes the key spectroscopic techniques and the information they would provide in a mechanistic study of this compound.

Spectroscopic TechniqueInformation Provided
¹H, ¹³C, 2D NMRStructural confirmation, electronic environment changes, reaction kinetics.
NOESY/ROESYStereochemistry, molecular conformation in solution.
Infrared (IR) SpectroscopyChanges in functional groups, detection of bond formation/breaking.
Mass Spectrometry (MS)Detection and identification of reaction intermediates and products.

This table outlines the potential applications of these techniques, as specific spectroscopic studies for this compound's reaction mechanisms are not available.

Sustainable and Green Chemistry Approaches in Synthesis

Principles of Green Chemistry Applied to Oxazolidine (B1195125) Synthesis

The core tenets of green chemistry are directly applicable to the synthesis of oxazolidine derivatives. A key principle is atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comnumberanalytics.com Condensation reactions that form oxazolidines are inherently atom-economical as they typically only release a small molecule, such as water, as a byproduct. organic-chemistry.orgjk-sci.com

Development of Environmentally Benign Solvents and Reaction Media

A major focus of green chemistry is the replacement of volatile and hazardous organic solvents with safer alternatives. rsc.org Traditional solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) are effective but pose significant health and environmental risks. rsc.orgnih.gov Research into the synthesis of oxazolidines and related heterocycles has explored several greener solvent strategies.

Water is considered the ideal green solvent due to its non-toxicity, non-flammability, and abundance. Performing organic reactions in water can simplify workup procedures and reduce environmental impact. For the synthesis of oxazolidine-4-carboxylic acid derivatives, using water as a solvent has been shown to be a green and environmentally friendly method that is safe and allows for easy reaction control, with product yields reported to be 86% or higher. wipo.int The use of water as a medium for reactions catalyzed by tetrabutylammonium (B224687) iodide with tert-butyl hydroperoxide as an oxidant has also proven effective for constructing functionalized oxazolidines. organic-chemistry.org

Eliminating the solvent altogether represents a significant step forward in green synthesis. Solvent-free, or neat, reactions reduce waste, cost, and safety hazards associated with solvent use and disposal. rsc.orgrsc.org These processes are often facilitated by heating or mechanochemical methods (grinding or milling). The synthesis of various oxazolidinone derivatives has been successfully achieved under solvent-free conditions using catalysts such as ionic liquids, organocatalysts, and metal complexes. rsc.orgresearchgate.net For instance, an efficient protocol for preparing oxazolidine-dispirooxindoles features minimal solvent use (1 mL/10 mmol) and chromatography-free purification, highlighting the environmental benefits of such an approach. acs.orgacs.org

Where solvents are necessary, the focus shifts to recyclable systems like ionic liquids (ILs) and deep eutectic solvents (DESs). These solvents are valued for their low vapor pressure, thermal stability, and potential for reuse.

Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and urea), have been employed as both the catalyst and reaction medium for oxazolidinone synthesis. rsc.orgresearchgate.net These systems are often biodegradable, non-toxic, and can be recycled for several consecutive runs without a significant loss in catalytic activity. researchgate.net Similarly, a catalytic system using copper(I) bromide in an ionic liquid, 1-butyl-3-methylimidazolium acetate, has been developed for producing 2-oxazolidinones, demonstrating excellent activity and recyclability. mdpi.com

Table 1: Comparison of Green Solvent Systems in Heterocycle Synthesis

Solvent SystemKey FeaturesAdvantagesExample ApplicationCitations
Aqueous Phase Uses water as the reaction medium.Non-toxic, abundant, safe, simplifies workup.Synthesis of 2-oxooxazolidine-4-carboxylic acid derivatives. organic-chemistry.orgwipo.int
Solvent-Free Reaction is run without a solvent.Reduces waste, cost, and hazards; simplifies purification.Synthesis of oxazolidine-dispirooxindoles and oxazolidinones. rsc.orgacs.orgacs.org
Deep Eutectic Solvents (DES) Mixture of hydrogen bond donors/acceptors; acts as solvent and catalyst.Recyclable, biodegradable, low toxicity, low cost.Synthesis of 3,5-disubstituted oxazolidinones. rsc.orgresearchgate.net
Ionic Liquids (ILs) Salts with low melting points; low vapor pressure.Recyclable, thermally stable, tunable properties.Three-component synthesis of 2-oxazolidinones. mdpi.com

Catalyst Design for Reduced Environmental Impact

Catalyst design is central to green chemistry, focusing on efficiency, selectivity, and sustainability. The ideal catalyst should be highly active under mild conditions, easily separable from the reaction mixture, and reusable over multiple cycles.

The development of heterogeneous catalysts is a key strategy for achieving catalyst recoverability. These catalysts exist in a different phase from the reactants and products, allowing for simple separation by filtration. Examples include:

Metal-Based Catalysts: An aluminum(salphen) complex has been used for oxazolidinone synthesis from carbon dioxide and aziridines. This catalyst is sustainable, recoverable, and can be reused for at least three cycles without significant loss of activity. researchgate.netyork.ac.uk

Supported Catalysts: KCC-1 nanoparticles supporting a Salen/Ru(II) catalyst have been shown to be efficient and reusable for the synthesis of 2-oxazolidinones. researchgate.net Similarly, amine-functionalized MCM-41, a mesoporous silica (B1680970) material, serves as an efficient and recyclable heterogeneous catalyst for the coupling of CO2 with aziridines under solvent-free conditions. rsc.org

Ionic Liquid/Biomass-Supported Catalysts: A catalyst prepared by supporting an ionic liquid on Spirulina biomass was used for synthesizing 3-aryl-2-oxazolidinones. This catalyst was recovered and reused for five consecutive reactions without a notable decrease in its activity. rsc.org

Table 2: Examples of Recoverable Catalysts in Oxazolidine/Oxazolidinone Synthesis

Catalyst SystemTypeSeparation MethodReusabilityCitations
Aluminum(salphen) complexHomogeneous (can be precipitated)Precipitation/FiltrationAt least 3 cycles researchgate.netyork.ac.uk
KCC-1/Salen/Ru(II) NPsHeterogeneous (nanoparticle-supported)FiltrationMultiple cycles demonstrated researchgate.net
Amine-functionalized MCM-41Heterogeneous (mesoporous silica)FiltrationRecoverable and reusable rsc.org
Spirulina platensis/Ionic LiquidHeterogeneous (biomass-supported)FiltrationAt least 5 cycles rsc.org
Choline chloride:Zinc(II) chlorideDeep Eutectic SolventExtractionOver 5 consecutive cycles researchgate.net

Biocatalysis in Oxazolidine Synthesis

The application of biocatalysis in organic synthesis represents a significant advancement in green chemistry, offering high selectivity and mild reaction conditions. nih.govnih.gov In the synthesis of chiral oxazolidine derivatives, enzymes are particularly valuable for establishing stereocenters with high fidelity, a crucial aspect for pharmacologically active compounds. While direct enzymatic synthesis of 2-isopropyloxazolidine-4-carboxylic acid is not extensively documented, the principles of biocatalytic synthesis of related oxazolidine and oxazolidinone structures are well-established and applicable.

Enzymatic kinetic resolution is a prominent biocatalytic strategy. nih.govwikipedia.org This method uses an enzyme to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiomerically pure substrate. wikipedia.org Lipases are a versatile class of enzymes frequently employed for this purpose due to their stability in organic solvents and broad substrate tolerance. researchgate.netmdpi.com They catalyze stereoselective O-acylation reactions, which can be applied to resolve racemic intermediates in oxazolidine synthesis. researchgate.net For instance, lipase-catalyzed transesterification can resolve racemic alcohols, which are precursors to the oxazolidine ring, or directly resolve the heterocyclic core itself. The lipase (B570770) from Candida antarctica (CALB) is a notable example used in the kinetic resolution of various heterocyclic synthons, achieving high enantiomeric excess (>99% ee). nih.govcore.ac.uk

Another approach is the direct asymmetric synthesis using enzymes like aldolases. Pyruvic acid aldolases, for example, catalyze the formation of carbon-carbon bonds with high atom efficiency, creating 4-hydroxy-2-oxoacid products which are precursors to substituted carboxylic acids. nih.gov This modularity allows for the construction of complex carbon skeletons that could be further elaborated into target structures like this compound. nih.gov

The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactors, is another effective strategy. This approach has been used for the resolution of various racemic compounds and in the asymmetric synthesis of enantiomerically enriched chiral molecules, including precursors for drugs like ivabradine. mdpi.com

Table 1: Examples of Biocatalytic Methods in Heterocyclic Synthesis

Enzyme/BiocatalystReaction TypeSubstrate ClassOutcome/SignificanceReference
Lipase R (Penicillium roqueforti)Acylation (Second-order asymmetric transformation)5-hydroxy-5H-furan-2-oneHigh enantiomeric excess (100% ee) at 90% conversion. core.ac.uk
Candida antarctica Lipase B (CALB)Transesterification / EsterificationRacemic pyrrolinone derivativesDirected synthesis of either enantiomer in >99% ee. core.ac.uk
Pseudomonas cepacia Lipase (PSC-II)Kinetic ResolutionChiral amine precursor for IvabradineAchieved 99% ee for the desired amine. mdpi.com
Pyruvic Acid AldolasesAldol (B89426) ReactionAldehydes and 2-oxoacidsForms 4-hydroxy-2-oxoacid products with high atom efficiency. nih.gov

Atom Economy and Waste Minimization Strategies

Atom economy and waste minimization are central tenets of green chemistry, aiming to maximize the incorporation of reactant atoms into the final product and reduce the generation of hazardous byproducts. africanjournalofbiomedicalresearch.com The synthesis of heterocyclic compounds like this compound can be designed to adhere to these principles through several strategic approaches.

One of the most effective strategies for maximizing atom economy is the use of cycloaddition reactions. acs.org The [3+2] cycloaddition, for instance, is an inherently atom-economic process that constructs the five-membered oxazolidine ring in a single step with minimal to no byproducts. researchgate.netrsc.org The reaction between an epoxide and an isocyanate to form an oxazolidinone core is a classic example of a 100% atom-economic [3+2] coupling. researchgate.net Similarly, the reaction of aziridines with aldehydes or the cycloaddition of ynamides and isoxazoles represent atom-economic routes to related heterocyclic structures. scispace.comrsc.org

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, also significantly improve atom economy and reduce waste. scispace.comnih.gov A tandem ring-opening/closing reaction of an aziridine (B145994) with formic acid and formaldehyde (B43269) provides a one-pot synthesis of oxazolidines without the need for catalysts or solvents, simplifying the process and minimizing waste streams. scispace.com

The choice of solvents and catalysts is critical for waste minimization. numberanalytics.com Traditional organic solvents contribute significantly to process waste. The use of greener alternatives like water, ionic liquids, or deep eutectic solvents (DES) can drastically reduce the environmental impact. africanjournalofbiomedicalresearch.comnumberanalytics.com Recent research has demonstrated the synthesis of oxazolidinones in a deep eutectic solvent that acts as both the reaction medium and the catalyst, eliminating the need for additional organic solvents and simplifying product isolation. researchgate.netrsc.org Furthermore, employing recyclable heterogeneous catalysts instead of stoichiometric reagents reduces waste and allows for more sustainable processes. nih.gov

Green chemistry metrics such as the E-Factor (Environmental Factor) and Process Mass Intensity (PMI) are used to quantify the environmental impact of a chemical process. nih.gov A lower E-Factor (mass of waste per mass of product) and PMI (total mass input per mass of product) indicate a greener process. nih.govmdpi.com For example, a DES-catalyzed synthesis of oxazolidinones reported an E-Factor of 0.11 and a PMI of 1.11, showcasing a highly efficient and low-waste process compared to traditional methods. rsc.org

Table 2: Green Chemistry Metrics for Oxazolidinone Synthesis Methods

Synthetic MethodKey FeaturesAtom Economy (AE)E-FactorProcess Mass Intensity (PMI)Reference
[3+2] Cycloaddition in DESCatalyst- and organic solvent-free; DES is recyclable.100%0.111.11 researchgate.netrsc.org
Traditional SynthesisOften involves stoichiometric reagents and volatile organic solvents.Varies (often lower)Typically >5-100Significantly higher than 1.11 nih.gov

Future Perspectives and Research Directions

Novel Synthetic Routes and Strategies for Complex Derivatives

The development of innovative and efficient synthetic pathways to access 2-isopropyloxazolidine-4-carboxylic acid and its more complex analogs is a primary area of future research. Current methods, while effective, often present challenges in terms of step economy, atom economy, and the introduction of diverse functionalities.

Furthermore, research into diastereoselective and enantioselective methods will be crucial for accessing specific stereoisomers of highly substituted derivatives. This could involve the use of chiral catalysts, auxiliaries, or substrate-controlled approaches to dictate the stereochemical outcome of the cyclization reaction. The development of methods for the late-stage functionalization of the oxazolidine (B1195125) core would also be highly valuable, enabling the rapid generation of diverse libraries of compounds from a common intermediate.

Expanded Applications in Asymmetric Synthesis and Catalysis

While this compound derivatives have already demonstrated their utility as chiral auxiliaries and ligands, there is considerable scope for expanding their applications in asymmetric synthesis and catalysis. Future work will likely focus on the design and synthesis of new generations of ligands based on this scaffold for a wider range of transition metal-catalyzed reactions. researchgate.net These could include reactions that are currently challenging to control stereochemically, such as C-H functionalization, metathesis, and photoredox catalysis.

The development of organocatalysts derived from this compound is another exciting avenue. nih.gov These metal-free catalysts offer advantages in terms of cost, toxicity, and environmental impact. nih.gov Research could focus on designing derivatives that can act as Brønsted acids, Brønsted bases, or hydrogen-bond donors to catalyze a variety of asymmetric transformations. researchgate.netnih.gov For example, chiral carboxylic acids are increasingly being recognized as effective Brønsted acid catalysts for a range of asymmetric reactions. nih.gov

Moreover, the immobilization of these chiral catalysts on solid supports could facilitate their recovery and reuse, making catalytic processes more sustainable and economically viable. The unique steric and electronic properties of the this compound framework can be systematically tuned to optimize catalyst performance for specific applications.

Integration with Flow Chemistry and Automation

The integration of synthetic routes to this compound and its derivatives with continuous flow chemistry and automation platforms represents a significant leap forward in terms of efficiency, safety, and scalability. beilstein-journals.orgnih.gov Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. acs.org

Automated flow synthesis platforms can enable the rapid screening and optimization of reaction conditions, accelerating the discovery of new synthetic methods and the production of novel derivatives. nih.gov These systems can be programmed to systematically vary parameters such as temperature, pressure, residence time, and reagent stoichiometry, allowing for the rapid identification of optimal conditions. soci.org The implementation of in-line analytical techniques, such as HPLC and mass spectrometry, can provide real-time monitoring of reaction progress, further enhancing process control and understanding. beilstein-journals.org The modular nature of flow reactors also allows for the straightforward implementation of multi-step synthetic sequences in a continuous fashion, minimizing the need for intermediate purification steps. acs.org

Advanced Computational Design of Derivatives and Catalysts

Computational chemistry and molecular modeling will play an increasingly important role in the rational design of novel this compound derivatives and catalysts. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to elucidate reaction mechanisms, predict the stereochemical outcomes of reactions, and understand the nature of catalyst-substrate interactions.

These computational tools can guide the design of new catalysts with improved activity, selectivity, and stability. For instance, by modeling the transition states of catalytic cycles, researchers can identify key structural features that govern stereocontrol and use this information to design more effective ligands and organocatalysts. 4D-QSAR (Quantitative Structure-Activity Relationship) studies, which incorporate conformational flexibility, can be used to develop predictive models for the biological activity of derivatives, aiding in the design of new therapeutic agents. nih.gov

Furthermore, computational screening of virtual libraries of derivatives can help to prioritize synthetic targets with desired properties, saving significant time and resources in the laboratory. The synergy between computational design and experimental validation will be crucial for accelerating the discovery and development of new applications for this important class of compounds.

Sustainable Synthesis and Industrial Scale-Up Considerations

The development of sustainable and scalable synthetic routes to this compound and its derivatives is a critical consideration for their practical application in industry. nih.govrsc.org Future research will focus on minimizing the environmental impact of synthetic processes by employing greener solvents, reducing waste generation, and utilizing renewable starting materials where possible.

Catalytic methods, particularly those using earth-abundant and non-toxic metals or organocatalysts, will be favored over stoichiometric reagents. rsc.org The use of biocatalysis, employing enzymes to perform specific chemical transformations, also offers a highly sustainable and selective approach. For instance, lipases have been successfully used in the synthesis of esters from biomass-derived alcohols and carboxylic acids in continuous flow systems. rsc.org

For industrial scale-up, robust and reliable processes that are amenable to large-scale production are essential. mdpi.com This includes the development of purification methods that avoid chromatography, such as crystallization or extraction, which are more practical and cost-effective on a large scale. nih.gov Process safety assessments will also be crucial to ensure that large-scale syntheses can be conducted without incident. The principles of green chemistry will guide the development of next-generation manufacturing processes for these valuable compounds. rsc.org

Exploration of New Chemical Reactivities and Transformations

Future research will undoubtedly uncover new and unexpected chemical reactivities of the this compound scaffold, leading to the development of novel synthetic transformations. The unique combination of functional groups within the molecule—the carboxylic acid, the secondary amine (after hydrolysis of the oxazolidine), and the chiral centers—provides a rich platform for exploring new chemical space.

For instance, the carboxylic acid group can be transformed into a wide variety of other functional groups, such as amides, esters, and ketones, providing access to a diverse range of derivatives. nih.govmdpi.com The oxazolidine ring itself can be a substrate for ring-opening reactions, leading to the formation of chiral amino alcohols, which are valuable building blocks in their own right. The development of novel methods for the functionalization of the C-5 position of the oxazolidine ring would also be of significant interest.

Furthermore, the strategic placement of substituents on the oxazolidine ring can be used to influence the reactivity of other parts of the molecule, enabling the development of new stereoselective transformations. The exploration of the reactivity of this scaffold under various reaction conditions, including photochemical, electrochemical, and high-pressure conditions, may also lead to the discovery of novel and useful chemical transformations.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Isopropyloxazolidine-4-carboxylic acid in laboratory settings?

  • Methodological Answer : Strict adherence to safety measures is critical. Use inert gas purging during synthesis to prevent oxidation, avoid static discharge by grounding equipment, and store in airtight containers under dry, cool conditions (<25°C). For spills, neutralize with sand or non-combustible absorbents, and dispose of contaminated materials via approved hazardous waste channels. Always wear PPE (gloves, goggles, lab coats) and work in a fume hood .

Q. What synthetic routes are established for this compound, and what catalysts are commonly used?

  • Methodological Answer : Two primary methods are documented:

  • Route 1 : Condensation of substituted aldehydes (e.g., 4-chlorobenzaldehyde) with aminopyridine derivatives, followed by cyclization using palladium or copper catalysts in solvents like DMF or toluene. Yields depend on reaction time (12–24 hours) and temperature (80–120°C) .
  • Route 2 : Acid-catalyzed cyclization of precursor carboxylic acids with sodium acetate in acetic acid under reflux (2–3 hours), followed by recrystallization for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • NMR (¹H and ¹³C) to confirm stereochemistry and functional groups.
  • FT-IR for carbonyl (C=O, ~1700 cm⁻¹) and oxazolidine ring vibrations.
  • High-Resolution Mass Spectrometry (HRMS) for molecular ion validation.
  • X-ray crystallography (if crystalline) to resolve spatial configuration .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/C, Cu(I) salts, or organocatalysts to enhance cyclization efficiency.
  • Solvent Optimization : Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents for solubility and side-product suppression.
  • Temperature Gradients : Use controlled heating (e.g., microwave-assisted synthesis) to reduce decomposition.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (acetic acid/water) .

Q. What strategies resolve contradictions between theoretical predictions and experimental reactivity data?

  • Methodological Answer :

  • Computational Validation : Perform DFT calculations (e.g., Gaussian, ORCA) to model reaction pathways and compare with experimental outcomes.
  • Isotopic Labeling : Use ¹⁸O or deuterated reagents to trace mechanistic steps (e.g., nucleophilic substitution vs. radical pathways).
  • Byproduct Analysis : Identify side products via LC-MS or GC-MS to refine reaction mechanisms .

Q. What computational approaches are suitable for studying the stereochemical properties of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate solvent interactions to predict solubility and stability.
  • Docking Studies : Assess binding affinity to biological targets (e.g., enzymes) using AutoDock or Schrödinger.
  • Chirality Analysis : Apply quantum mechanical calculations (e.g., Hartree-Fock) to evaluate enantiomeric energy barriers .

Q. How can researchers evaluate the compound’s potential biological activity?

  • Methodological Answer :

  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC/MBC) against Gram-positive/negative strains.
  • Enzyme Inhibition : Use fluorometric assays (e.g., NADH-coupled) to measure inhibition of target enzymes (e.g., kinases).
  • Cytotoxicity Screening : Employ MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported synthetic yields across studies?

  • Methodological Answer :

  • Replicate Conditions : Reproduce methods precisely, noting variables like reagent purity and moisture levels.
  • Statistical Analysis : Apply ANOVA to compare yields under varied conditions (e.g., catalyst loading, solvent ratios).
  • Advanced Analytics : Use HPLC to quantify impurities and correlate with yield reductions .

Applications in Broader Research Contexts

Q. How can findings on this compound be integrated into drug discovery frameworks?

  • Methodological Answer :

  • SAR Studies : Modify substituents (e.g., isopropyl group) to assess impact on bioactivity.
  • ADME Profiling : Use in silico tools (e.g., SwissADME) to predict pharmacokinetics and guide lead optimization.
  • Patent Landscaping : Cross-reference chemical databases (e.g., PubChem, Reaxys) to identify novel applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.